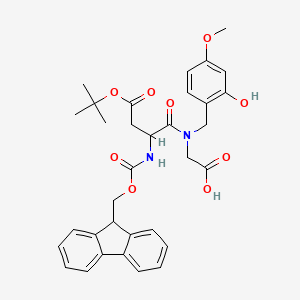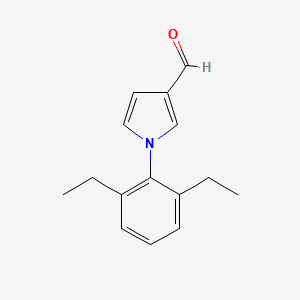
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,6-diethylphenyl group, which is a phenyl group with ethyl substituents at the 2 and 6 positions .
Synthesis Analysis
While specific synthesis methods for “1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde” were not found, a related compound, “(2,6-diethylphenyl)- 5-oxopyrrolidine”, was synthesized and examined for its antibacterial effect .Aplicaciones Científicas De Investigación
Application in Single-Molecule Magnetic Behavior
- Supramolecular Chains of High Nuclearity {Mn(III)25}: A study by (Giannopoulos et al., 2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in coordinating paramagnetic transition metal ions. This research yielded a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior.
Biological and Antimicrobial Activities
- Antimicrobial Activity of Novel Chitosan Schiff Bases: A 2020 study by (Hamed et al.) explored the biological activity of heteroaryl pyrazole derivatives, including one structurally similar to the specified compound, showing effectiveness against various bacteria and fungi.
Synthetic Methodologies and Chemical Properties
Synthesis of Pyrrole Derivatives
The work of (Wang et al., 2017) demonstrated a synthetic method for pyrrole derivatives, offering insights into the chemical properties and potential applications of similar compounds.
Synthesis and Characterization of Novel Compounds
The synthesis of various pyrrole and pyrazole derivatives has been extensively studied, as seen in works by (Surmont et al., 2009) and (Viveka et al., 2015). These studies provide a basis for understanding the synthesis and potential applications of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADKCLODOLSPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

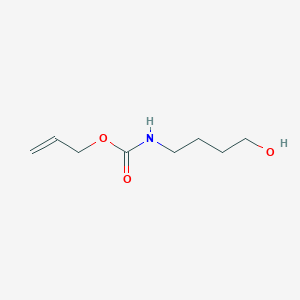
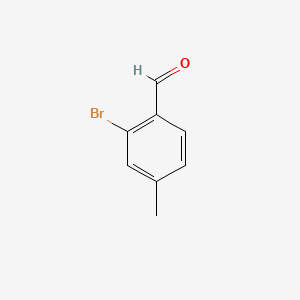
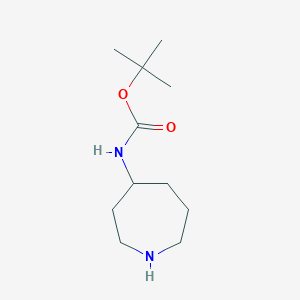
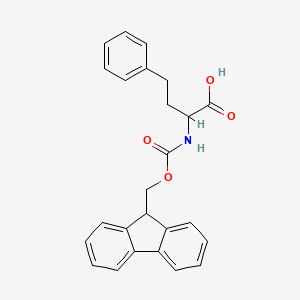
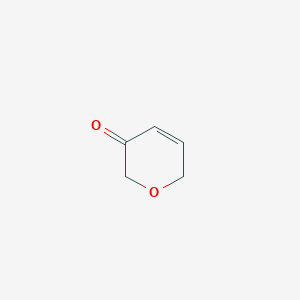
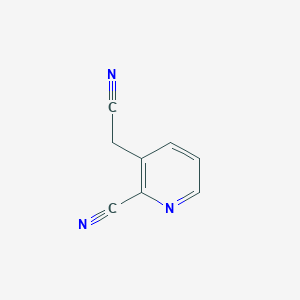
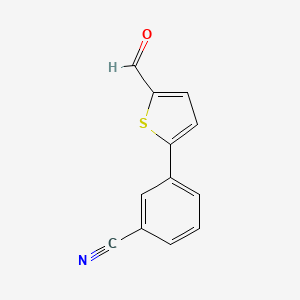
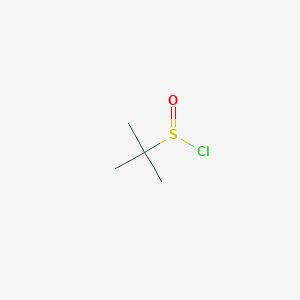

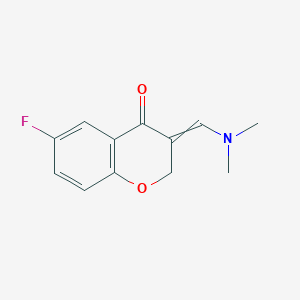
![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
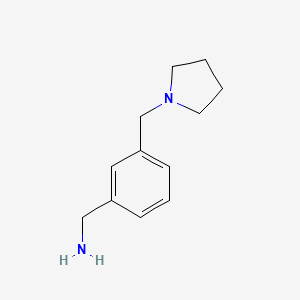
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
